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CAS No.: 498-16-8

Cat. No.: B1235673

Get Quote

(-)-Lavandulol, a naturally occurring irregular monoterpene alcohol, has emerged as a

valuable and versatile chiral building block in the asymmetric synthesis of complex molecules,

including pharmaceuticals and insect pheromones. Its unique stereochemistry and functional

group handles make it an attractive starting material for the construction of stereogenic centers

with high precision.

This application note provides an overview of the use of (-)-Lavandulol in organic synthesis,

detailing its application in the preparation of the anti-Alzheimer's disease candidate (-)-(R)-

arundic acid and the insect sex pheromone lavandulyl senecioate. Furthermore, a synthetic

strategy involving a Grob-type fragmentation for the preparation of lavandulol derivatives is

discussed. Detailed experimental protocols and quantitative data for key transformations are

provided to facilitate the practical application of these methodologies by researchers in the

fields of organic synthesis, medicinal chemistry, and drug development.

Application 1: Synthesis of (-)-(R)-Arundic Acid
(-)-(R)-Arundic acid is a promising therapeutic agent for neurodegenerative diseases such as

Alzheimer's disease. The synthesis of its enantiomerically pure form is crucial for its
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pharmacological activity. (-)-Lavandulol serves as a key chiral precursor in an efficient

synthetic route to this important molecule. The key transformation involves the oxidative

cleavage of the double bond in a protected lavandulol derivative, followed by further functional

group manipulations.

Quantitative Data for the Synthesis of (-)-(R)-Arundic Acid from (-)-Lavandulol
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Experimental Protocol: Synthesis of (-)-(R)-Arundic Acid

Step 1: Protection of (-)-Lavandulol

To a solution of (-)-Lavandulol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), imidazole

(1.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) are added at 0 °C. The reaction

mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched

with water and extracted with diethyl ether. The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The

crude product is purified by flash column chromatography to afford TBS-protected (-)-
Lavandulol.
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Step 2: Oxidative Cleavage

A solution of TBS-protected (-)-Lavandulol (1.0 eq) in a mixture of dichloromethane and

methanol is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists.

The solution is then purged with nitrogen gas to remove excess ozone, and dimethyl sulfide

(3.0 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred

overnight. The solvent is removed under reduced pressure, and the residue is purified by

chromatography to yield the chiral aldehyde intermediate.

Step 3: Oxidation to (-)-(R)-Arundic Acid

The chiral aldehyde intermediate (1.0 eq) is dissolved in a mixture of tert-butanol and water.

Sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq) are

added, and the mixture is stirred vigorously at room temperature for 6 hours. The reaction is

then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are

dried over anhydrous sodium sulfate and concentrated to give crude (-)-(R)-Arundic acid, which

is further purified by recrystallization.

Logical Relationship Diagram for Arundic Acid Synthesis
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Caption: Synthetic pathway from (-)-Lavandulol to (-)-(R)-Arundic Acid.

Application 2: Synthesis of Lavandulyl Senecioate
(Vine Mealybug Pheromone)
(S)-(+)-Lavandulyl senecioate is the sex pheromone of the vine mealybug, Planococcus ficus.

Enantioselective synthesis of this pheromone is essential for its effective use in pest

management strategies. (-)-Lavandulol can be converted to its enantiomer, (+)-Lavandulol,

which is then esterified to produce the target pheromone. A key step in accessing (+)-

Lavandulol from a racemic mixture is enzymatic resolution.
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Quantitative Data for the Synthesis of (S)-(+)-Lavandulyl Senecioate
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Experimental Protocol: Synthesis of (S)-(+)-Lavandulyl Senecioate

Step 1: Enzymatic Resolution of (±)-Lavandulol

To a solution of racemic lavandulol (1.0 eq) in an appropriate organic solvent (e.g., hexane),

Porcine Pancreas Lipase (PPL) and vinyl acetate (0.6 eq) are added. The suspension is stirred

at room temperature, and the reaction progress is monitored by gas chromatography (GC). The

reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the filtrate

is concentrated. The unreacted (S)-Lavandulol is separated from the (R)-lavandulyl acetate by

column chromatography.

Step 2: Esterification of (S)-Lavandulol

To a solution of (S)-Lavandulol (1.0 eq) in anhydrous diethyl ether containing pyridine (1.2 eq)

at 0 °C, senecioyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room

temperature for 3 hours. The reaction is then quenched with water and the organic layer is

separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are

washed with saturated copper sulfate solution, saturated sodium bicarbonate solution, and

brine, then dried over anhydrous magnesium sulfate and concentrated under reduced
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pressure. The crude product is purified by column chromatography to afford (S)-lavandulyl

senecioate.

Experimental Workflow for Pheromone Synthesis
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Caption: Workflow for the synthesis of (S)-Lavandulyl Senecioate.
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Application 3: Grob-Type Fragmentation for
Lavandulol Derivatives
A powerful strategy for the synthesis of chiral lavandulol derivatives involves a Grob-type

fragmentation of a β-hydroxymesylate derived from carvone. This approach allows for the

construction of the characteristic lavandulol skeleton with excellent stereocontrol.

Conceptual Pathway: Grob-Type Fragmentation

This synthetic route commences with the readily available chiral pool starting material, (R)-(-)-

carvone. Through a series of transformations, a key β-hydroxymesylate intermediate is

prepared. Treatment of this intermediate with a suitable base induces a Grob-type

fragmentation, leading to the formation of a lavandulol derivative with a defined

stereochemistry.

Signaling Pathway Diagram for Grob Fragmentation

(R)-(-)-Carvone β-Hydroxymesylate
Intermediate

Multi-step
Synthesis Grob-Type

Fragmentation
Base Chiral Lavandulol

Derivative
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Caption: Conceptual pathway for synthesizing Lavandulol derivatives.

In conclusion, (-)-Lavandulol stands as a testament to the power of chiral pool synthesis,

offering a reliable and efficient starting point for the asymmetric synthesis of a range of valuable

and complex molecules. The protocols and data presented herein provide a practical guide for

researchers to harness the synthetic potential of this remarkable chiral building block.

To cite this document: BenchChem. [The Versatility of (-)-Lavandulol: A Chiral Building Block
in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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